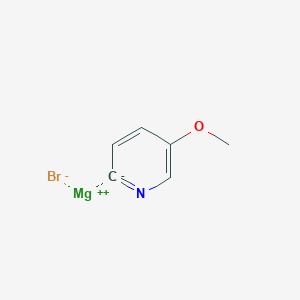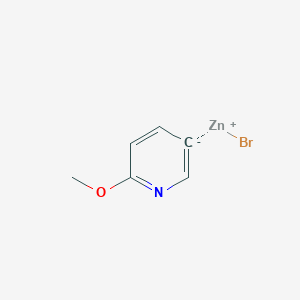
Z-D-Arg(Z)2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-D-Arg(Z)2-OH is a cyclic guanidino derivative of arginine . It has the CAS Number: 1947-42-8 and a molecular weight of 576.61 . It is used as an alkylation agent in peptide synthesis .
Synthesis Analysis
This compound is synthesized by solid-phase synthesis . The sequence of this compound is Arg(Z)2-OH .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C6H5CH2OCONHC(=NH)N(COOCH2C6H5)CH2CH2CH2CH(NHCOOCH2C6H5)COOH .Physical And Chemical Properties Analysis
This compound has a molecular weight of 576.61 . It is stored at temperatures between 28 C .Scientific Research Applications
Z-D-Arg(Z)2-OH is a peptide-related compound that plays a significant role in scientific research, particularly in the study of biochemical processes and material sciences. While the specific applications of this compound were not directly found in the available literature, research on closely related compounds and technologies offers insights into the types of applications such compounds might be involved in. This includes the study of surface chemistry in material sciences, the development of photocatalytic systems for environmental remediation, and the exploration of metal-organic frameworks for various technological applications.
Surface Chemistry and Material Sciences
Research on compounds like Z-dol, which shares a similar naming convention with this compound, highlights the significance of understanding the bonding mechanisms between organic compounds and surfaces, such as carbon overcoats on magnetic hard disks. Studies suggest that compounds with specific functional groups can form strong chemical bonds with surfaces, enhancing the durability and functionality of materials (Kasai, 2007).
Photocatalytic Systems for Environmental Remediation
The exploration of Z-scheme photocatalytic systems, which might be analogous to the research contexts where this compound could be applied, shows the potential for addressing environmental degradation and energy shortages. Such systems are designed to optimize the separation of photogenerated electron-hole pairs, thereby enhancing the photocatalytic efficiency in environmental remediation and energy conversion processes (Huang et al., 2019).
Metal-Organic Frameworks (MOFs) and Nanofibers
The development of metal-organic frameworks (MOFs) and their integration into nanofibers showcases a field where this compound could potentially find applications. MOFs, including ZIFs (zeolite imidazolate frameworks), are utilized for their unique properties in gas storage, separation, and catalysis. Electrospinning techniques employed to create nanofibers from such materials hint at the versatility of MOFs in applications ranging from environmental remediation to electronic devices (Sankar et al., 2019).
Safety and Hazards
properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O8/c31-27(33-29(38)41-20-23-13-6-2-7-14-23)34(30(39)42-21-24-15-8-3-9-16-24)18-10-17-25(26(35)36)32-28(37)40-19-22-11-4-1-5-12-22/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,38)/t25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGAXJCIEJGVFV-RUZDIDTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN(C(=NC(=O)OCC2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCN(/C(=N/C(=O)OCC2=CC=CC=C2)/N)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














